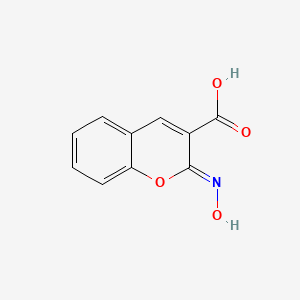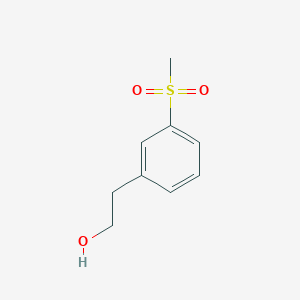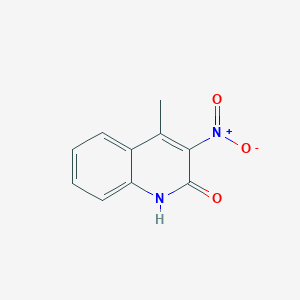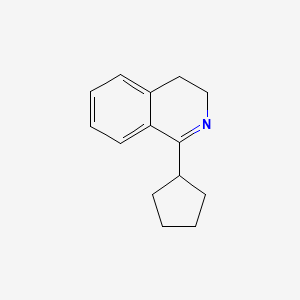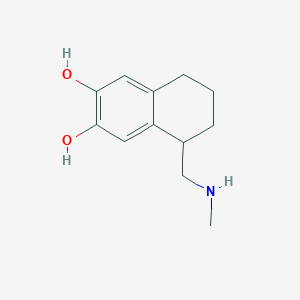
4-(Hydroxymethyl)-2-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a hydroxymethyl group attached to the second position of the naphthalene ring and a carboxylic acid group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-naphthoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-naphthol, which undergoes a formylation reaction to introduce a formyl group at the fourth position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes. These methods ensure higher yields and purity of the final product.
化学反应分析
Types of Reactions: 4-(Hydroxymethyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-Carboxy-2-naphthoic acid.
Reduction: 4-(Hydroxymethyl)-2-naphthaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Hydroxymethyl)-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving naphthoic acid derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Naphthoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Methyl-2-naphthoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)-1-naphthoic acid: The position of the hydroxymethyl group is different, leading to variations in chemical behavior.
Uniqueness: 4-(Hydroxymethyl)-2-naphthoic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups, which allows for a distinct set of chemical reactions and applications. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
属性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-10-6-9(12(14)15)5-8-3-1-2-4-11(8)10/h1-6,13H,7H2,(H,14,15) |
InChI 键 |
MBPWXESBNBBGMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


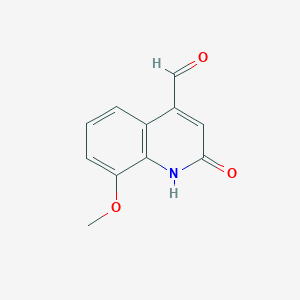

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)


